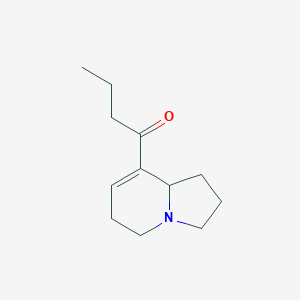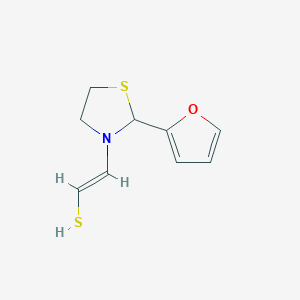
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is a heterocyclic compound that contains both furan and thiazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol typically involves the reaction of furan derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield . For instance, the Suzuki-Miyaura cross-coupling reaction is often employed, where furan derivatives react with boronic acids in the presence of palladium catalysts under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often applied to scale up the synthesis while ensuring environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, are common.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitrating agents, brominating agents, formylating agents, and acylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazolidine rings .
Applications De Recherche Scientifique
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-2-oxoethylidene-1,3-thiazolidin-4-one
- 3-(Furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is unique due to its combined furan and thiazolidine structures, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H11NOS2 |
|---|---|
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
(E)-2-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]ethenethiol |
InChI |
InChI=1S/C9H11NOS2/c12-6-3-10-4-7-13-9(10)8-2-1-5-11-8/h1-3,5-6,9,12H,4,7H2/b6-3+ |
Clé InChI |
AHNAFIONGJNTAI-ZZXKWVIFSA-N |
SMILES isomérique |
C1CSC(N1/C=C/S)C2=CC=CO2 |
SMILES canonique |
C1CSC(N1C=CS)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
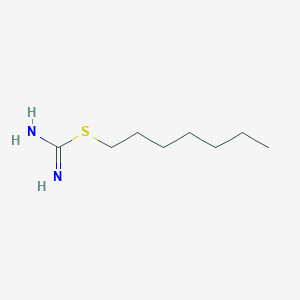
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
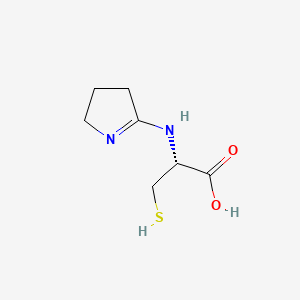
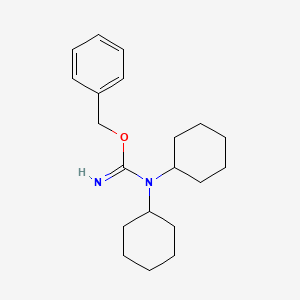

![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/structure/B12897641.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
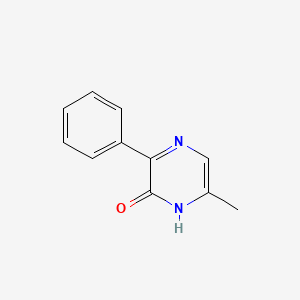
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
